

1-Ethoxy-2-methoxyethane chemical structure and IUPAC name

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Compound of Interest

Compound Name: 1-Ethoxy-2-methoxyethane

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An In-depth Technical Guide to 1-Ethoxy-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-ethoxy-2-methoxyethane**, a significant organic compound with diverse applications in research and industry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and common experimental protocols.

Chemical Structure and IUPAC Name

1-Ethoxy-2-methoxyethane is an asymmetrical ether characterized by the presence of both an ethoxy and a methoxy group attached to an ethane backbone.^[1] Its unique structure contributes to its distinct solvation properties and chemical reactivity when compared to symmetrical ethers.^[1]

The standard IUPAC name for this compound is **1-ethoxy-2-methoxyethane**.^[2] It is also known by other names such as 2,5-dioxaheptane and ethylene glycol ethyl methyl ether.^{[1][3]}

Chemical Structure:

The canonical SMILES representation of the molecule is CCOCCOC.^[2]

Physicochemical Properties

A summary of the key quantitative data for **1-ethoxy-2-methoxyethane** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C5H12O2	[1][2][4]
Molecular Weight	104.15 g/mol	[1][2]
CAS Number	5137-45-1	[2][4]
Appearance	Colorless, flammable liquid with a pleasant odor	[3]
Boiling Point	Approximately 103.5 °C (376.65 K)	[1][4]
Density	0.850 g/cm ³	[5]
Enthalpy of Vaporization (ΔvapH°)	39.8 kJ/mol	[1]
Refractive Index	1.387	[5]
Solubility	Moderately soluble in water, more soluble in organic solvents	[3]

Experimental Protocols

3.1. Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and classic method for the preparation of ethers, including the asymmetrical **1-ethoxy-2-methoxyethane**.^[6] This reaction proceeds through an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.^[1]

Detailed Methodology:

- **Preparation of Sodium Ethoxide:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in an excess of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces sodium ethoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.
- **Reaction with 1-Bromo-2-methoxyethane:** To the freshly prepared sodium ethoxide solution, add 1-bromo-2-methoxyethane dropwise from the dropping funnel with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled to room temperature. The excess ethanol is removed by distillation. The remaining residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
- **Isolation of the Product:** The final product, **1-ethoxy-2-methoxyethane**, is isolated by fractional distillation of the dried organic solution. The purity of the obtained product can be assessed using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

An alternative route involves the reaction of sodium methoxide with a 2-ethoxyalkyl halide.^[1]

3.2. Application as a Solvent in Organic Synthesis

Due to its ability to dissolve a wide range of both polar and non-polar substances, **1-ethoxy-2-methoxyethane** is a versatile solvent in organic synthesis.^[1] It is particularly useful in reactions where solubility is a critical factor for facilitating chemical transformations.^[1]

General Experimental Workflow for a Nucleophilic Substitution Reaction:

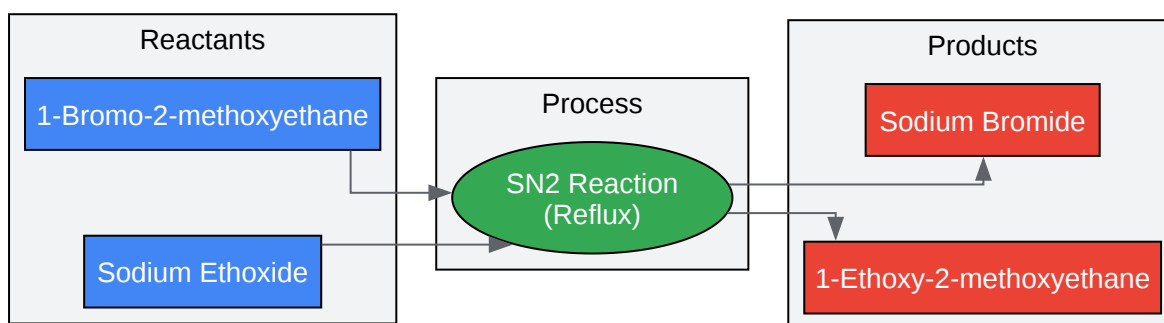
- **Reactant Dissolution:** In a clean, dry reaction vessel, dissolve the substrate for the nucleophilic substitution reaction in an appropriate volume of **1-ethoxy-2-methoxyethane**.
- **Reagent Addition:** The nucleophilic reagent, either as a pure substance or dissolved in a small amount of **1-ethoxy-2-methoxyethane**, is added to the stirred solution of the

substrate. The addition can be done at room temperature or at a controlled temperature depending on the reactivity of the reactants.

- **Reaction Monitoring:** The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Product Isolation:** Upon completion of the reaction, the product is isolated from the reaction mixture. This typically involves quenching the reaction, followed by an aqueous work-up to remove any inorganic byproducts and the **1-ethoxy-2-methoxyethane** solvent. The crude product is then purified by techniques such as crystallization, distillation, or column chromatography.

Visualizations

Below is a diagram illustrating the logical workflow of the Williamson Ether Synthesis for producing **1-ethoxy-2-methoxyethane**.



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Caption: Williamson Ether Synthesis Workflow.

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